molecular formula C24H28N2O2 B3462918 1-(3,4-dimethoxybenzyl)-4-(1-naphthylmethyl)piperazine CAS No. 5864-96-0

1-(3,4-dimethoxybenzyl)-4-(1-naphthylmethyl)piperazine

Cat. No. B3462918
CAS RN: 5864-96-0
M. Wt: 376.5 g/mol
InChI Key: SNWIXCDQSWDRGO-UHFFFAOYSA-N
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Description

1-(3,4-dimethoxybenzyl)-4-(1-naphthylmethyl)piperazine is a chemical compound with potential therapeutic applications in the treatment of various neurological disorders. The compound belongs to the class of piperazine derivatives and has been studied extensively for its pharmacological properties.

Mechanism of Action

The exact mechanism of action of 1-(3,4-dimethoxybenzyl)-4-(1-naphthylmethyl)piperazine is not fully understood. However, it is believed to act as a partial agonist at the 5-HT1A and 5-HT2A receptors, as well as a dopamine D2 receptor antagonist. The compound may also modulate the activity of other neurotransmitter systems, such as the noradrenergic and GABAergic systems.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects in animal models. The compound has been found to increase the levels of serotonin, dopamine, and norepinephrine in certain brain regions, such as the prefrontal cortex and hippocampus. It has also been shown to decrease the levels of the stress hormone cortisol. Additionally, the compound has been found to increase the expression of certain genes involved in neuroplasticity and synaptic function.

Advantages and Limitations for Lab Experiments

One of the advantages of 1-(3,4-dimethoxybenzyl)-4-(1-naphthylmethyl)piperazine is its potential therapeutic applications in the treatment of various neurological disorders. The compound has been shown to exhibit anxiolytic and antidepressant-like effects in animal models, which makes it a promising candidate for further research. However, one of the limitations of the compound is its limited bioavailability and poor solubility, which may hinder its development as a therapeutic agent.

Future Directions

There are several future directions for research on 1-(3,4-dimethoxybenzyl)-4-(1-naphthylmethyl)piperazine. One direction is to further investigate the compound's mechanism of action and its effects on various neurotransmitter systems. Another direction is to study the compound's potential therapeutic applications in the treatment of other neurological disorders, such as Parkinson's disease and Alzheimer's disease. Additionally, research could focus on improving the compound's bioavailability and solubility to enhance its therapeutic potential.

Scientific Research Applications

1-(3,4-dimethoxybenzyl)-4-(1-naphthylmethyl)piperazine has been studied extensively for its potential therapeutic applications in the treatment of various neurological disorders, such as depression, anxiety, and schizophrenia. The compound has been shown to exhibit anxiolytic and antidepressant-like effects in animal models. It has also been found to modulate the activity of various neurotransmitters, including serotonin, dopamine, and norepinephrine.

properties

IUPAC Name

1-[(3,4-dimethoxyphenyl)methyl]-4-(naphthalen-1-ylmethyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N2O2/c1-27-23-11-10-19(16-24(23)28-2)17-25-12-14-26(15-13-25)18-21-8-5-7-20-6-3-4-9-22(20)21/h3-11,16H,12-15,17-18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNWIXCDQSWDRGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CN2CCN(CC2)CC3=CC=CC4=CC=CC=C43)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30360563
Record name 1-[(3,4-dimethoxyphenyl)methyl]-4-(naphthalen-1-ylmethyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30360563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

5864-96-0
Record name 1-[(3,4-dimethoxyphenyl)methyl]-4-(naphthalen-1-ylmethyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30360563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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